molecular formula C30H45NO23 B1605580 4-Nitrophenyl a-D-maltotetraoside CAS No. 66068-37-9

4-Nitrophenyl a-D-maltotetraoside

Cat. No. B1605580
CAS RN: 66068-37-9
M. Wt: 787.7 g/mol
InChI Key: NPSLEEASXYBLOE-RVXWVMNCSA-N
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Description

4-Nitrophenyl α-D-maltotetraoside is a vital compound in biomedical research and serves as a fundamental bioactive constituent within the pharmaceutical sector . Its primary purpose lies in examining and evaluating the enzymatic activities prevalent in the field . This substrate finds extensive usage, especially in enzyme assays that focus on carbohydrate metabolism . Such utilization makes it a remarkable resource for investigating and comprehending metabolic disorders, along with glycogen storage diseases .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl α-D-maltotetraoside is C30H45NO23 . The structure and sequence of this compound have been determined by X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenyl α-D-maltotetraoside is a solid substance that should be stored at room temperature . Its molecular weight is 787.67 g/mol .

Scientific Research Applications

Enzymatic Synthesis and Glycosylation Reactions

4-Nitrophenyl α-D-maltotetraoside plays a critical role in enzymatic synthesis and glycosylation reactions. A notable study by Remenyik et al. (2003) demonstrated the synthesis of 4-nitrophenyl 1-thio-beta-D-maltoside, maltotrioside, and maltotetraoside using a mutant of human salivary alpha-amylase. The enzyme was capable of transferring maltose and maltotriose residues from a maltotetraose donor onto different p-nitrophenyl glycosides, maintaining stereo- and regioselectivity and forming alpha(1-4)glycosidic bonds (Remenyik et al., 2003).

Substrate for Human α-Amylase Assays

Another significant application is in human α-amylase assays. Tokutake et al. (1992) synthesized 2-chloro-4-nitrophenyl maltotetraosides for this purpose. These compounds, especially one particular derivative, were found to be effective substrates for human pancreatic and salivary α-amylase assays (Tokutake et al., 1992).

Preparation of Carboxymethyl Derivatives

Satomura et al. (1988) focused on preparing carboxymethyl derivatives of p-nitrophenyl α-maltotetraoside as substrates for α-amylases. These derivatives were used to study the modes of action of human pancreatic and salivary α-amylases (Satomura et al., 1988).

Clinical and Laboratory Applications

Kruse-Jarres et al. (1982) highlighted the practicality and clinical relevance of α-amylase determinations using p-nitrophenyl α-D-maltotetraoside. They demonstrated its applicability in continuous determination with zero-order kinetics and minimal deviations from linearity (Kruse-Jarres et al., 1982).

Transglycosylation Reactions

Usui et al. (1993) investigated the transglycosylation reaction of maltotriose-forming amylase from Streptomyces griseus. They showed that this enzyme could produce predominantly p-nitrophenyl alpha-maltotetraoside through a reaction involving maltotetraose and p-nitrophenyl alpha-D-glucopyranoside in an organic co-solvent (Usui et al., 1993).

Safety And Hazards

4-Nitrophenyl α-D-maltotetraoside is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLEEASXYBLOE-RVXWVMNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984567
Record name 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl a-D-maltotetraoside

CAS RN

66068-37-9
Record name 4-Nitrophenyl-alpha-maltotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
E Werries, F Müller - Molecular and biochemical parasitology, 1986 - Elsevier
… The 5 ml fractions were examined for enzyme activity with 4-nitrophenyl-aD-maltotetraoside (e) and amylopectin (o). Protein (g) was calculated from the absorbance at 280 nm. …
Number of citations: 13 www.sciencedirect.com
FW MÜLLER, A FRANZ… - The Journal of …, 1988 - Wiley Online Library
… (G-pNP) and 4-nitrophenyl-aD-maltotetraoside (G,-pNP) were obtained … as described for a-glucosidase, with the exception that 4-nitrophenyl-aD-maltotetraoside was used as substrate. …
Number of citations: 13 onlinelibrary.wiley.com
K Ohdan, H Takata, T Kuriki, S Okada - Journal of Applied …, 2001 - jstage.jst.go.jp
… Figure 5a shows a plot of the transglycosylation products (ie, 4-nitrophenyl aD-maltotetraoside (G4-PNP), 4-nitrophenyl aD-maltopentaoside (G5-PNP), 4nitrophenyl aD-maltohexaoside …
Number of citations: 8 www.jstage.jst.go.jp

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